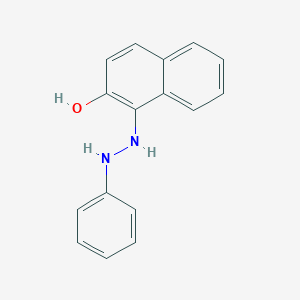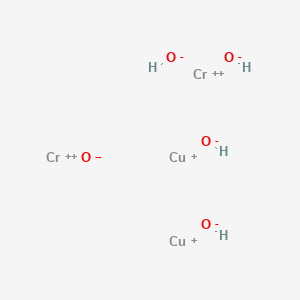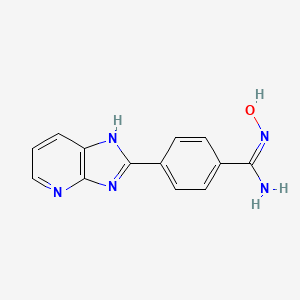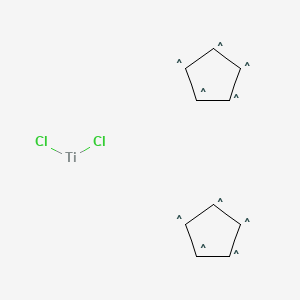
Bis(cyclopentadienyl)titanium dichloride, 99+% (Titanocene dichloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclopentadienyl)titanium(IV) dichloride, also known as Titanocene dichloride, is a transition metal catalyst . It is also known by other synonyms such as Cp2TiCl2, Dichlorobis(1,3-cyclopentadiene)titanium, Dichlorodicyclopentadienyltitanium, Dichlorotitanocene, Di(cyclopentadienyl)titanium(IV) dichloride . It has an empirical formula of C10H10Cl2Ti .
Synthesis Analysis
Titanocene dichloride can be synthesized from various methods. For instance, it can be prepared by reducing titanocene dichloride with zinc, manganese, or magnesium . For use in organic synthesis, the reagent is often prepared and used directly in situ .Molecular Structure Analysis
The crystal and molecular structure of bis(π-cyclopentadienyl)titanium dichloride has been determined from three-dimensional X-ray data . The crystals are triclinic with a = 7.882 (5), b = 19.478 (10), c = 12.156 (9) Å, α = 90.46 (2), β = 102.58 (2), γ = 143.49 (2)° .Chemical Reactions Analysis
Titanocene dichloride is known to catalyze various chemical reactions. For instance, it catalyzes the reductive deoxygenation of alcohols and hydroxylamines, and it acts as a catalyst for the radical cyclization of epoxides . It is also a reagent for the conversion of enynes to bicyclic cyclopentenones .Physical And Chemical Properties Analysis
Titanocene dichloride is a solid with a melting point of 260-280 °C (dec.) (lit.) and a density of 1.6 g/mL at 25 °C (lit.) . It is insoluble in ether .Applications De Recherche Scientifique
Photochemical Production of Ti-based Nanoparticles : Cp2TiCl2 serves as a high-performance additive under UV light for radical photopolymerization reactions and the photoinduced formation of Ti-based nanoparticles. The ability of Cp2TiCl2 to reduce oxygen inhibition in photopolymerization and its role in forming efficient initiating radicals has been highlighted (Versace et al., 2014).
Polymerization Initiator : It is used as an initiator for the aqueous emulsion homopolymerization of 1,3-butadiene and isoprene and for their copolymerization with styrene, with detailed characterization of the resulting polymers (Pragliola et al., 2013).
Organometallic Polymer Synthesis : Cp2TiCl2 is used in the synthesis of organometallic polymers, such as those containing bis(cyclopentadienyl)titanacyclopentadiene units, showcasing its role in advanced polymer chemistry (Zhou et al., 2009).
Study of Ligand Arrangement and Spectroscopy : Research has been conducted to understand the structure and spectral properties of Cp2TiCl2 and its derivatives. This includes studies on its reaction with organic azides, and the formation of nitrogen-bridged compounds (Coutts & Surtees, 1966).
Catalysis in Hydrogenation Reactions : It has been used as a catalyst for mediating the hydrogenation of polystyrene-b-polybutadiene-b-polystyrene, demonstrating its effectiveness in specific catalytic processes (Chiang & Tsai, 2017).
Reactions with Modified Silica Gel Surfaces : Studies on the reaction of Cp2TiCl2 with modified silica gel surfaces reveal insights into its reactivity and potential for surface modification (Dufrenne et al., 1997).
Synthesis of Ethylene Polymerization Catalysts : Research into new bis(salicylaldiminato) titanium complexes, as catalysts for ethylene polymerization, underscores the versatility of Cp2TiCl2 in catalytic applications (Matsui et al., 1999).
Mécanisme D'action
The organometallic compound titanocene dichloride has shown promising preclinical anticancer activity in generally resistant tumors in vitro and in vivo . It has been found to accumulate in the nucleus and inhibit DNA replication and transcription . The active species causing irreversible damage and exact mechanisms of action resulting in cell cycle arrest and apoptosis have not been identified to date .
Safety and Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLWATAZDMHTSH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclopentadienyl)titanium dichloride, 99+% (Titanocene dichloride) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

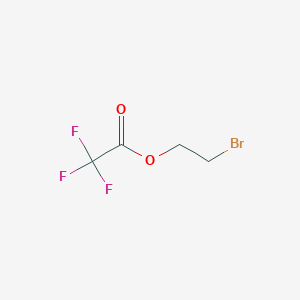
![sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate](/img/structure/B8047620.png)

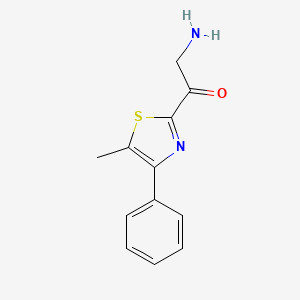
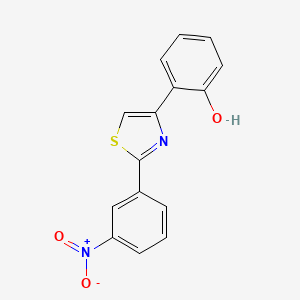



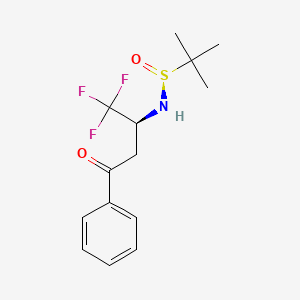
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-3-oxo-1,2-dihydroinden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B8047664.png)

